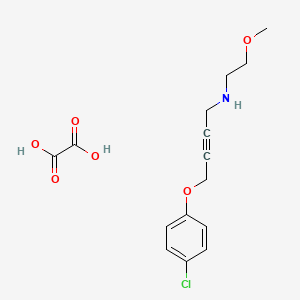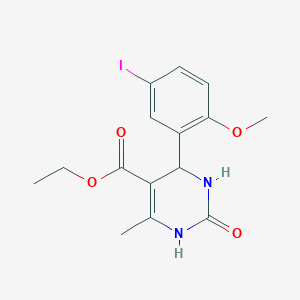
4-(4-chlorophenoxy)-N-(2-methoxyethyl)but-2-yn-1-amine;oxalic acid
Overview
Description
4-(4-chlorophenoxy)-2-butyn-1-ylamine oxalate: is a chemical compound that belongs to the class of organic compounds known as alkynes. This compound is characterized by the presence of a butynyl group attached to a chlorophenoxy moiety and an amine group, which is further complexed with oxalic acid to form the oxalate salt. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenoxy)-2-butyn-1-ylamine oxalate typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)-2-butyn-1-ol.
Amination Reaction: The intermediate is then subjected to an amination reaction with 2-methoxyethylamine under suitable conditions, such as the presence of a catalyst like palladium on carbon, to yield 4-(4-chlorophenoxy)-2-butyn-1-ylamine.
Formation of the Oxalate Salt: Finally, the amine product is reacted with oxalic acid in an appropriate solvent, such as ethanol, to form the oxalate salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate the reduction process.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkenes or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Applications: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-2-butyn-1-ylamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-bromophenoxy)-2-butyn-1-ylamine oxalate: Similar structure but with a bromine atom instead of chlorine.
4-(4-fluorophenoxy)-2-butyn-1-ylamine oxalate: Similar structure but with a fluorine atom instead of chlorine.
4-(4-methylphenoxy)-2-butyn-1-ylamine oxalate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 4-(4-chlorophenoxy)-2-butyn-1-ylamine oxalate imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential interactions with specific molecular targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-methoxyethyl)but-2-yn-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.C2H2O4/c1-16-11-9-15-8-2-3-10-17-13-6-4-12(14)5-7-13;3-1(4)2(5)6/h4-7,15H,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFCLOEDACLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC#CCOC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B4146770.png)
![N-cyclohexyl-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146802.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4146808.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146814.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4146821.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-N-[2-(2,6-dimethylphenoxy)ethyl]prolinamide](/img/structure/B4146825.png)
![1-Ethyl-4-[4-(2-iodo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146835.png)

![4-methoxy-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4146847.png)
![10-methoxy-5-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B4146858.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B4146863.png)

![N-{3-[(2-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4146876.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4146886.png)
